molecular formula C15H24Si B14335610 Triethyl(2-phenylprop-2-en-1-yl)silane CAS No. 104014-97-3

Triethyl(2-phenylprop-2-en-1-yl)silane

Cat. No.: B14335610
CAS No.: 104014-97-3
M. Wt: 232.44 g/mol
InChI Key: LLDMRWCSMDCDGG-UHFFFAOYSA-N
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Description

Triethyl(2-phenylprop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a 2-phenylprop-2-en-1-yl group and three ethyl groups. This compound is notable for its applications in organic synthesis, particularly in the formation of silyl ethers and as a reducing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(2-phenylprop-2-en-1-yl)silane typically involves the hydrosilylation of phenylpropyne with triethylsilane in the presence of a catalyst. The reaction conditions often include the use of a transition metal catalyst such as platinum or rhodium to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon triple bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Triethyl(2-phenylprop-2-en-1-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include silyl ethers, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Triethyl(2-phenylprop-2-en-1-yl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Triethyl(2-phenylprop-2-en-1-yl)silane exerts its effects involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom acts as a nucleophile, attacking electrophilic centers in organic molecules, leading to the formation of stable silyl ethers or other organosilicon compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl(2-phenylprop-2-en-1-yl)silane is unique due to the presence of the 2-phenylprop-2-en-1-yl group, which imparts distinct reactivity and stability compared to other organosilicon compounds. This unique structure allows for specific applications in organic synthesis and material science .

Properties

CAS No.

104014-97-3

Molecular Formula

C15H24Si

Molecular Weight

232.44 g/mol

IUPAC Name

triethyl(2-phenylprop-2-enyl)silane

InChI

InChI=1S/C15H24Si/c1-5-16(6-2,7-3)13-14(4)15-11-9-8-10-12-15/h8-12H,4-7,13H2,1-3H3

InChI Key

LLDMRWCSMDCDGG-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CC(=C)C1=CC=CC=C1

Origin of Product

United States

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